1-Chloro-3-methoxypropane

Descripción general

Descripción

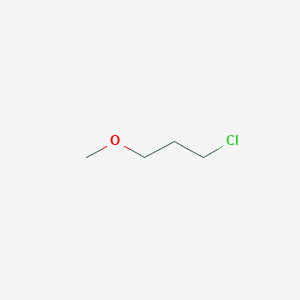

1-Chloro-3-methoxypropane is an organic compound with the molecular formula C4H9ClO. It is a colorless liquid with a chloroform-like odor and is soluble in most organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

1-Chloro-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-bromochloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction proceeds as follows:

Reaction Setup: Sodium methoxide is dispersed in an inert solvent.

Addition of Reagents: The dispersion is added dropwise to 1,3-bromochloropropane in the presence of a phase-transfer catalyst such as benzyl trimethyl ammonium chloride.

Reaction Conditions: The reaction mixture is stirred and heated to a temperature range of 20°C to 110°C, with a holding temperature of 50°C to 80°C.

Workup: The reaction mixture is filtered to remove sodium bromide, and the organic layer is collected.

Análisis De Reacciones Químicas

1-Chloro-3-methoxypropane undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reaction with sodium hydroxide can yield 3-methoxypropanol.

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

Aplicaciones Científicas De Investigación

1-Chloro-3-methoxypropane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: This compound is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.

Industrial Applications: It is employed in the production of specialty chemicals and as a solvent in certain industrial processes

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-methoxypropane involves its reactivity as an alkylating agent. It can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is utilized in organic synthesis to introduce the 3-methoxypropyl group into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparación Con Compuestos Similares

1-Chloro-3-methoxypropane can be compared with other similar compounds, such as:

3-Chloropropyl Methyl Ether: Similar in structure but with different reactivity and applications.

3-Methoxypropyl Chloride: Another similar compound with distinct uses in organic synthesis.

1-Bromo-3-chloropropane: Used in similar synthetic routes but with different reactivity due to the presence of a bromine atom instead of chlorine

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.

Actividad Biológica

1-Chloro-3-methoxypropane, with the chemical formula C₄H₉ClO and CAS number 36215-07-3, is an organochlorine compound that has garnered attention in various fields of research due to its biological activity and potential applications in synthetic chemistry. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

This compound is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molar Mass | 108.57 g/mol |

| Density | 0.999 g/cm³ (20 °C) |

| Boiling Point | 111 °C |

| Flash Point | 18 °C |

| Solubility | 8 g/L (25 °C) |

| Vapor Pressure | 25 hPa (20 °C) |

These properties indicate that it is a volatile liquid with flammable characteristics, necessitating careful handling and storage under appropriate conditions to prevent hazards associated with its use.

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods, often involving nucleophilic substitution reactions. One common synthetic route involves reacting chloropropanol with methanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

This synthesis pathway highlights the compound's utility in organic synthesis, particularly in creating ether derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of Groningen explored its efficacy against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of certain pathogens, suggesting potential applications in antibacterial formulations.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies typically involve exposing mammalian cell lines to varying concentrations of the compound to assess cell viability using assays such as MTT or LDH release. Results from these studies suggest that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses, indicating a potential therapeutic window for its use in medicinal chemistry.

Case Studies

Case Study 1: Antimicrobial Efficacy

A notable case study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several organochlorine compounds, including this compound. The study found that this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Bioactive Compounds

Another study focused on the use of this compound as an intermediate in synthesizing bioactive compounds. Researchers successfully utilized it to create novel derivatives with enhanced biological activities, showcasing its versatility in drug discovery processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-methoxypropane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, reacting 3-chloro-1-propanol with methyl iodide in the presence of a base (e.g., NaOH) under anhydrous conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of alcohol to methyl iodide) and temperature (40–60°C) to minimize side products like elimination intermediates .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track byproduct formation.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocol : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation. Store in a cool (<25°C), dry environment away from oxidizers and ignition sources due to its flammability (Flash Point: ~35°C) .

- Waste Disposal : Segregate waste in halogenated solvent containers and coordinate with certified hazardous waste disposal services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : <sup>1</sup>H NMR (δ 3.4 ppm for methoxy group, δ 1.8–3.2 ppm for chloropropyl chain) and <sup>13</sup>C NMR (δ 50–60 ppm for C-Cl) .

- IR : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1120 cm⁻¹ (C-O-C ether stretch) .

Advanced Research Questions

Q. How do steric and electronic factors influence the nucleophilic substitution reactivity of this compound?

- Mechanistic Insight : The methoxy group’s electron-donating effect stabilizes transition states in SN2 reactions but may hinder backside attack due to steric hindrance. Computational studies (e.g., DFT) can model activation energies for substitutions with amines or thiols .

- Experimental Design : Compare reaction rates with primary vs. secondary nucleophiles (e.g., methylamine vs. cyclohexylamine) under controlled conditions (polar aprotic solvents, 50–80°C).

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?

- Case Study : Discrepancies in Friedel-Crafts alkylation yields (e.g., 30–70%) may arise from trace moisture deactivating Lewis acid catalysts.

- Solution : Pre-dry reactants and solvents (e.g., molecular sieves for AlCl3), and monitor water content via Karl Fischer titration .

- Data Reconciliation : Replicate literature protocols with strict anhydrous conditions and report deviations in supplementary materials.

Q. How can researchers optimize the purification of this compound from complex reaction mixtures?

Propiedades

IUPAC Name |

1-chloro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLHMMQUVJCTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189770 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36215-07-3 | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36215-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036215073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.